molecular formula C15H12N6 B2638824 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 685107-76-0

2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2638824
CAS No.: 685107-76-0
M. Wt: 276.303
InChI Key: WVLRYQYKADWBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine ( 685107-76-0) is a high-purity chemical reagent designed for advanced research applications. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery . The structure is further functionalized with a 2-methyl group and a 4-(1H-1,2,4-triazol-1-yl)phenyl moiety at the 7-position, contributing to its potential as a versatile building block for developing bioactive molecules. The pyrazolo[1,5-a]pyrimidine core is isoelectronic with purine bases, allowing derivatives to serve as potential bioisosteric replacements in the design of novel enzyme inhibitors . This characteristic makes such compounds particularly valuable in oncology research, where they have been investigated as scaffolds for antitumor agents and kinase inhibitors . The specific physicochemical properties imparted by its molecular structure (C15H12N6, MW: 276.30) make this compound a candidate for research in hit-to-lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-methyl-7-[4-(1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-11-8-15-17-7-6-14(21(15)19-11)12-2-4-13(5-3-12)20-10-16-9-18-20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLRYQYKADWBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Recent investigations highlight the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were tested against various cancer cell lines, including MCF-7 (breast cancer), revealing promising results in inhibiting cell growth and inducing apoptosis .

Table 1: Anticancer Activity of Synthesized Compounds

CompoundCell LineIC50 (µM)Observations
Compound AMCF-715Significant inhibition of cell growth
Compound BMDA-MB-23110Induced apoptosis and inhibited migration
Compound CMDA-MB-45320Moderate cytotoxicity observed

Antiviral Activity

Research has indicated that compounds with the pyrazolo[1,5-a]pyrimidine structure can act as inhibitors for certain viral infections. The scaffold's ability to mimic purines makes it a suitable candidate for developing antiviral drugs targeting viral polymerases and other essential enzymes involved in viral replication .

Antiparasitic and Antifungal Activity

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to antiparasitic and antifungal applications. Studies have shown that derivatives of this compound exhibit inhibitory effects against various parasites and fungi, suggesting its potential in treating infectious diseases .

Case Studies

Several studies have documented the efficacy of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine in preclinical settings:

  • In one study, a series of synthesized compounds were screened for anticancer activity using MTT assays across different concentrations. The results indicated that specific modifications on the pyrazolo scaffold significantly enhanced anticancer potency against breast cancer cell lines .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Pyrazolo[1,5-a]pyrimidine derivatives often exhibit activity dependent on substituents at positions 2 and 6. Key analogs include:

Compound 6m (3,4,5-Trimethoxyphenyl Substituent)
  • Structure : 3,4,5-Trimethoxy substitution on the phenyl ring at position 7.
  • Activity : Demonstrates potent cytotoxicity (IC50 = 0.5 µM against MCF-7) due to methoxy groups enhancing lipophilicity and π-π stacking with kinase targets like TTK .
Compound 6p (4-Fluorophenyl Substituent)
  • Structure : 4-Fluoro substitution on the phenyl ring.
  • Activity : Moderate activity (IC50 = 0.8 µM against MCF-7) attributed to fluorine’s electronegativity, which enhances metabolic stability .
  • Comparison : The triazole moiety offers nitrogen-rich interactions, possibly increasing target affinity compared to the single electronegative fluorine.
TAK-915 Derivative (Trifluoromethoxy Substituent)
  • Structure : Pyrazolo[1,5-a]pyrimidine core with a trifluoromethoxy group.
  • Activity : Inhibits PDE2A with IC50 = 4.93 µM in MCF-7 cells .
  • Comparison : The triazole substituent may provide distinct binding kinetics, as triazoles are bulkier and more polar than trifluoromethoxy groups.

Structure-Activity Relationship (SAR) Insights

  • Position 7 Substitutions : Bulky, electron-rich groups (e.g., triazole, trimethoxy) enhance kinase inhibition by improving target binding .
  • Position 2 Substitutions : Methyl groups (as in our compound) balance steric effects and metabolic stability compared to larger substituents .

Pharmacokinetic Considerations

  • Metabolic Stability : Triazoles resist oxidative metabolism better than methoxy groups, suggesting longer half-life .

Biological Activity

2-Methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine (CAS: 685107-76-0) is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C15H12N6
  • Molar Mass : 276.3 g/mol
  • CAS Number : 685107-76-0

Biological Activity Overview

The biological activities of this compound primarily focus on its anticancer properties. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit notable antiproliferative effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several human cancer cell lines. For instance:

In Vitro Studies

A study published in Nature evaluated a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. The results indicated that certain derivatives exhibited significant anticancer activity:

  • MCF-7 Cell Line : The compound demonstrated an IC50 value of 15.3 µM.
  • MDA-MB231 Cell Line : Another derivative showed an IC50 of 29.1 µM .

Comparative Analysis of Anticancer Activity

The following table summarizes the IC50 values for different compounds tested against MCF-7 and MDA-MB231 cell lines:

Compound NameCell LineIC50 (µM)
Compound AMCF-715.3
Compound BMDA-MB23129.1
Compound CMCF-73.91
Compound DHCT-1160.53

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival:

  • ERK Signaling Pathway : Some derivatives have been shown to inhibit the phosphorylation levels of ERK1/2 and other related proteins, leading to reduced cell proliferation and increased apoptosis .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

Case Study 1: Antiproliferative Activity

In a study focusing on a library of synthesized pyrazolo[1,5-a]pyrimidines, compounds were screened for their antiproliferative activities against MDA-MB231 cells using the MTT assay. The results indicated that none of the tested compounds showed significant growth inhibitory activity compared to established anticancer drugs .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, compounds with electron-donating groups showed enhanced activity against breast cancer cell lines .

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting precursors, reaction conditions, and purification techniques. For example:

  • Precursor Selection : Use 4-(1H-1,2,4-triazol-1-yl)aniline (a key intermediate) coupled with pyrazolo[1,5-a]pyrimidine scaffolds via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
  • Reaction Conditions : Optimize solvent (e.g., ethanol, DMF), temperature (reflux at 80–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) to enhance regioselectivity and reduce side products .
  • Purification : Employ column chromatography or recrystallization (e.g., from ethanol or acetonitrile) to isolate high-purity products. Yields >80% are achievable under inert atmospheres .

Q. Table 1: Representative Synthesis Conditions

PrecursorSolventCatalystYieldPurity (%)Reference
4-TriazolylanilineDMFPd(PPh₃)₄78%99
Halogenated pyrazolo[1,5-a]pyrimidineEthanolNone67%95

Q. What spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Assign signals based on substituent effects. For instance, the 2-methyl group resonates at δ 2.5–2.7 ppm, while triazole protons appear at δ 8.1–8.3 ppm .
  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NH deformation at 3300–3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₅N₇: calc. 348.1321, found 348.1318) .
  • X-ray Crystallography : Resolve regiochemistry ambiguities (e.g., confirming C3 iodination vs. C5 substitution) .

Note : Cross-validate data with computational tools (e.g., DFT for NMR chemical shifts) to address spectral overlaps.

Advanced Research Questions

Q. How can regioselective functionalization at position 3 or 7 of pyrazolo[1,5-a]pyrimidines be achieved, and what factors influence selectivity?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

  • Halogenation : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable C3 iodination with >85% selectivity. Electron-withdrawing groups (e.g., –CF₃) enhance reactivity at C3 .
  • Cross-Coupling : Suzuki-Miyaura reactions at C7 require Pd catalysts and arylboronic acids. Steric hindrance from the 2-methyl group directs coupling to C7 .
  • Triazole Incorporation : Click chemistry (CuAAC) with azide-alkyne cycloaddition allows selective triazole addition at C7 .

Case Study : Iodination of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine yielded 87% C3-iodinated product (3aa) under optimized conditions .

Q. How should researchers analyze contradictory data in biological activity assays for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Address discrepancies using:

  • Dose-Response Curves : Calculate IC50 values (e.g., MTT assay for anticancer activity) across multiple replicates. For example, triazole-bridged N-glycosides showed IC50 = 4.93–27.66 µM against breast cancer lines, but batch variations (±10%) require statistical validation (p < 0.001) .
  • Structural-Activity Relationships (SAR) : Compare substituent effects. For instance, 4-methoxyphenyl groups enhance anticancer activity, while –CF₃ reduces solubility, affecting bioavailability .
  • Off-Target Screening : Use kinase profiling (e.g., CDK2, PDE2A) to rule out non-specific effects. Dorsomorphin analogs show selectivity for AMPK over ZAPK/SYK .

Q. Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC50 (µM)Cell LineReference
Triazole-bridged N-glycosideMDA-MB23127.66Breast cancer
3-(4-Fluorophenyl) derivativeCOX-20.12In vitro

Q. What computational strategies are effective for validating the binding modes of pyrazolo[1,5-a]pyrimidine-based inhibitors?

Methodological Answer: Combine:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict interactions (e.g., hydrogen bonds with CDK2's Lys89) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å) .
  • QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data to guide lead optimization .

Example : In silico docking of triazole-bridged N-glycosides confirmed H-bonding with PDE2A's Gln817, aligning with experimental IC50 values .

Q. How can X-ray crystallography resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
  • Data Collection : Resolve bond lengths (e.g., C3–I = 2.09 Å) and torsion angles to confirm regiochemistry .
  • Validation : Compare experimental vs. calculated powder XRD patterns to detect polymorphic impurities .

Case Study : X-ray analysis of 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine confirmed planar geometry and π-π stacking interactions critical for antitrypanosomal activity .

Q. Data Contradiction Analysis

Q. How should conflicting reports on the anticancer efficacy of pyrazolo[1,5-a]pyrimidines be reconciled?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., MTT incubation time, cell passage number) .
  • Metabolic Stability : Test compounds in hepatic microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • In Vivo Validation : Compare pharmacokinetic profiles (e.g., AUC, t1/2) to explain discrepancies between in vitro and in vivo results .

Example : Pyrazolo[1,5-a]pyrimidines with IC50 < 1 µM in vitro often show reduced efficacy in vivo due to poor BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.